An In-Depth Technical Guide to the Chemical Properties of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
An In-Depth Technical Guide to the Chemical Properties of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, a heterocyclic amine with significant potential in medicinal chemistry. This document details the compound's synthesis, spectroscopic characterization, and known biological activities, with a focus on its potential as an antimicrobial and anticancer agent. Detailed experimental protocols and analyses of its structure-activity relationships are presented to support further research and development efforts.
Chemical Properties and Synthesis
4-(2-Methoxy-phenyl)-thiazol-2-ylamine belongs to the 2-aminothiazole class of compounds, which are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological activities. The presence of the 2-methoxyphenyl substituent at the 4-position of the thiazole ring is expected to modulate its biological profile.
Table 1: Physicochemical Properties of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
| Property | Value |
| CAS Number | 93209-95-1 |
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight | 206.27 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in organic solvents like DMSO and methanol |
Synthesis
The synthesis of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine can be achieved through the Hantzsch thiazole synthesis, a classical and widely used method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide. For the target compound, the synthesis proceeds via the reaction of 2-bromo-1-(2-methoxyphenyl)ethanone with thiourea.
An alternative and common one-pot synthesis involves the reaction of 2-methoxyacetophenone with thiourea in the presence of a halogenating agent such as iodine.
Experimental Protocol: Synthesis of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
This protocol is adapted from general methods for the synthesis of 4-aryl-2-aminothiazoles.
Materials:
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2-Methoxyacetophenone
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Thiourea
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Iodine
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Ethanol
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Diethyl ether
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Aqueous sodium thiosulfate solution
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Aqueous ammonia solution
Procedure:
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A mixture of 2-methoxyacetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) in ethanol is refluxed for several hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
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The residue is triturated with diethyl ether to remove any unreacted starting materials.
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The solid is then washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by washing with water.
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The crude product is dissolved in hot water and filtered.
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The filtrate is then treated with an aqueous ammonia solution to precipitate the free base of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine.
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The resulting solid is collected by filtration, washed with water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Diagram 1: Synthetic Workflow for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Caption: General synthetic workflow for the preparation of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl ring, a singlet for the thiazole proton, a singlet for the methoxy group protons, and a broad singlet for the amino group protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including those of the thiazole and methoxyphenyl rings, and the methoxy carbon. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the thiazole and aromatic rings, and C-O stretching of the ether linkage. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Biological Activities and Potential Applications
The 2-aminothiazole scaffold is a key component in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. Derivatives of this class have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.
Anticancer Activity
Several studies have highlighted the potential of 2-aminothiazole derivatives as potent anticancer agents.[1] The mechanism of action for some of these compounds involves the inhibition of key cellular processes such as tubulin polymerization, which is crucial for cell division.[2]
While specific IC₅₀ values for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine against various cancer cell lines are not extensively reported, a related compound, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, has demonstrated significant growth inhibitory action, particularly against leukemia cell lines with IC₅₀ values in the range of 7.5-8.9 µg/mL.[3][4] This suggests that the 4-aryl-2-aminothiazole core is a promising pharmacophore for the development of novel anticancer drugs.
Diagram 2: Potential Mechanism of Anticancer Activity
Caption: Postulated mechanism of action for some anticancer 2-aminothiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to evaluate the anticancer activity of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine.
Materials:
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Human cancer cell lines (e.g., MCF-7, HeLa, A549)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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4-(2-Methoxy-phenyl)-thiazol-2-ylamine (dissolved in DMSO)
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
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Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine and a vehicle control (DMSO).
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Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
2-Aminothiazole derivatives are also known for their broad-spectrum antimicrobial activity against various bacteria and fungi.[5] The mechanism of action is believed to involve the inhibition of essential microbial enzymes.
Although specific Minimum Inhibitory Concentration (MIC) values for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine are not widely available, related compounds have shown moderate to good antibacterial and antifungal activity.[5] For instance, a series of new heteroaryl(aryl) thiazole derivatives demonstrated MIC values ranging from 0.17 to >3.75 mg/mL against a panel of bacteria.[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for assessing the antimicrobial activity of the title compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
4-(2-Methoxy-phenyl)-thiazol-2-ylamine (dissolved in DMSO)
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
4-(2-Methoxy-phenyl)-thiazol-2-ylamine is a promising heterocyclic compound with a versatile chemical scaffold amenable to further modification. Based on the known biological activities of the 2-aminothiazole class, this compound warrants further investigation as a potential anticancer and antimicrobial agent. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this and related compounds. Future research should focus on obtaining specific quantitative data for its biological activities and elucidating its precise mechanism of action to fully realize its therapeutic potential.
References
- 1. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. Study <i>in vitro</i> of the anticancer activity of [3-allyl-4-(4<sup>1</sup>-methoxyphenyl)-3<i>H</i>-thiazole-2-ylidene]-(3<sup>2</sup>-trifluoromethylphenyl)amine hydrobromide toward human tumor cells - ProQuest [proquest.com]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
